molecular formula C14H13NO4 B8662211 N-(2-(Furan-2-yl)-2-oxoethyl)-4-methoxybenzamide CAS No. 88352-95-8

N-(2-(Furan-2-yl)-2-oxoethyl)-4-methoxybenzamide

Cat. No. B8662211
Key on ui cas rn: 88352-95-8
M. Wt: 259.26 g/mol
InChI Key: UENJRTOGKKSMSB-UHFFFAOYSA-N
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Patent
US04642313

Procedure details

8.0 g of (2-furylcarbonyl)methylamine hydrochloride, 10.5 g of sodium bicarbonate and 10.1 g of 4-methoxybenzoyl chloride are treated in the same manner as described in Preparation 1-(1). 11.0 g of N-(4-methoxybenzoyl)-(2-furylcarbonyl)methylamine are thereby obtained. Yield: 85.3%
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[O:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[C:7]([CH2:9][NH2:10])=[O:8].C(=O)(O)[O-].[Na+].[CH3:16][O:17][C:18]1[CH:26]=[CH:25][C:21]([C:22](Cl)=[O:23])=[CH:20][CH:19]=1>>[CH3:16][O:17][C:18]1[CH:26]=[CH:25][C:21]([C:22]([NH:10][CH2:9][C:7]([C:3]2[O:2][CH:6]=[CH:5][CH:4]=2)=[O:8])=[O:23])=[CH:20][CH:19]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
Cl.O1C(=CC=C1)C(=O)CN
Name
Quantity
10.5 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
10.1 g
Type
reactant
Smiles
COC1=CC=C(C(=O)Cl)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as described in Preparation 1-(1)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C(=O)NCC(=O)C=2OC=CC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 85.3%
YIELD: CALCULATEDPERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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